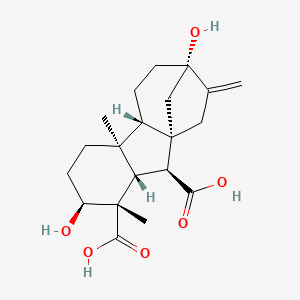

gibberellin A18

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H28O6 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(1S,2S,3S,4S,5S,8S,9S,12S)-5,12-dihydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |

InChI |

InChI=1S/C20H28O6/c1-10-8-19-9-20(10,26)7-4-11(19)17(2)6-5-12(21)18(3,16(24)25)14(17)13(19)15(22)23/h11-14,21,26H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12-,13+,14-,17-,18+,19-,20-/m0/s1 |

InChI Key |

GPOAVBQIYNXVEA-JOJUGDBLSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O)O |

Canonical SMILES |

CC12CCC(C(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gibberellin A18: A Technical Whitepaper on its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gibberellin A18 (GA18) is a C20-gibberellin first identified in the immature seeds of the yellow lupin, Lupinus luteus. As a member of the extensive gibberellin family of diterpenoid phytohormones, GA18 plays a role in the intricate network of plant growth regulation. Although not one of the most biologically active gibberellins, its position as a precursor to other bioactive forms underscores its importance in the overall gibberellin metabolic pathway. This document provides a comprehensive technical overview of the discovery, isolation, and preliminary characterization of this compound, including detailed experimental protocols, quantitative data, and a depiction of its place within the broader context of gibberellin signaling.

Discovery and Initial Characterization

This compound was first isolated and its structure elucidated in 1968 by Koshimizu and colleagues from immature seeds of Lupinus luteus.[1] Initially designated as "Lupinus gibberellin I," it was later assigned the systematic name this compound.[1] The isolation proved to be a significant challenge due to the extremely low concentrations of the compound in the plant material, with a reported yield of approximately 0.000058%.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H28O6 | [1] |

| Molecular Weight | 364.44 g/mol | [1] |

| General Classification | C20-Gibberellin |

Experimental Protocols

The following sections detail the methodologies employed in the landmark isolation and characterization of this compound.

Extraction from Lupinus luteus Seeds

The initial extraction of this compound from immature lupin seeds involved a multi-step process designed to separate the acidic gibberellins from other plant constituents.

Protocol:

-

Homogenization: Immature seeds of Lupinus luteus were homogenized in a large volume of methanol.

-

Filtration and Concentration: The methanolic extract was filtered to remove solid plant material. The filtrate was then concentrated under reduced pressure to yield an aqueous residue.

-

Acidification and Solvent Partitioning: The aqueous residue was acidified to a pH of approximately 3.0 with hydrochloric acid. This protonates the carboxylic acid functional groups of the gibberellins, making them more soluble in organic solvents. The acidified solution was then repeatedly extracted with ethyl acetate. The ethyl acetate fractions, containing the acidic gibberellins, were combined.

-

Back-extraction: The combined ethyl acetate extract was then washed with a phosphate buffer at a pH of 8.0 to transfer the acidic gibberellins back into the aqueous phase, leaving neutral and basic impurities in the organic phase.

-

Re-extraction: The aqueous buffer solution was re-acidified to pH 3.0 and the gibberellins were once again extracted into ethyl acetate. This extract was then washed with water and dried over anhydrous sodium sulfate.

Purification by Chromatography

The crude extract obtained from the solvent partitioning steps required further purification using various chromatographic techniques to isolate this compound.

Protocol:

-

Charcoal Chromatography: The dried ethyl acetate extract was concentrated and subjected to chromatography on a charcoal column. The column was eluted with a gradient of acetone in water, with gibberellins typically eluting in the higher acetone fractions.

-

Silicic Acid Partition Chromatography: Fractions enriched with gibberellin-like activity were further purified by partition chromatography on a silicic acid column. The stationary phase was silicic acid impregnated with a phosphate buffer, and the mobile phase was a gradient of ethyl acetate in hexane.

-

Crystallization: The fractions containing pure this compound were combined, concentrated, and the compound was crystallized from a mixture of ethyl acetate and hexane.

Quantitative Data

The isolation of this compound was characterized by a very low yield, highlighting the minute quantities of this hormone present in plant tissues.

| Parameter | Value | Source |

| Starting Material | Immature seeds of Lupinus luteus | Koshimizu et al. (1968) |

| Final Yield of GA18 | 0.000058% |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic methods. While the original publication provided detailed analysis, a comprehensive modern spectroscopic dataset is still being compiled in the public domain. The following table includes known spectroscopic information.

| Spectroscopic Technique | Key Observations (for this compound or its derivatives) |

| Mass Spectrometry (MS) | A mass spectrum of the methyl ester trimethylsilyl (TMS) ether derivative of GA18 is available. |

| Infrared (IR) Spectroscopy | Data not readily available in the searched sources. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 1H and 13C NMR data for the synthetically produced (-)-GA18 methyl ester is available and serves as a key reference for structural confirmation. |

Gibberellin Biosynthesis and Signaling Context

This compound is a C20-gibberellin, which are precursors in the biosynthesis of the more biologically active C19-gibberellins. The general pathway of gibberellin biosynthesis and signaling provides a framework for understanding the role of GA18.

Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. The following diagram illustrates the major steps leading to the formation of C20 and C19 gibberellins.

References

Gibberellin A18: A Comprehensive Technical Guide on Structure Elucidation and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A18 (GA18) is a naturally occurring plant hormone belonging to the extensive family of gibberellins (GAs), which are tetracyclic diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development. First isolated from the immature seeds of Lupinus luteus, GA18 is a member of the C20 gibberellins, which are biosynthetic precursors to the more biologically active C19 gibberellins.[1][2] Despite often being considered an intermediate, GA18 has been shown to exhibit biological activity in its own right in certain plant species, making it a subject of interest in plant physiology and agricultural science.[2] This technical guide provides an in-depth overview of the structure elucidation, chemical properties, and biological context of this compound.

Chemical Properties and Structure

This compound is characterized by the ent-gibberellane skeleton, possessing 20 carbon atoms.[2] Its chemical formula is C20H28O6 with a molecular weight of 364.44 g/mol .[1] The structure of GA18 features hydroxyl groups at the C-3 and C-13 positions, which are significant for its biological activity.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. Data for related gibberellins are included for comparison.

| Property | This compound (GA18) | Gibberellin A1 (GA1) | Gibberellic Acid (GA3) |

| Molecular Formula | C20H28O6 | C19H24O6 | C19H22O6 |

| Molecular Weight | 364.44 g/mol [1] | 348.4 g/mol | 346.37 g/mol |

| Melting Point | Data not readily available | - | 233-235 °C (decomposes)[3] |

| Solubility | Data not readily available | Soluble in Acetone:Water (1:1), DMSO, Methanol[4] | Slightly soluble in water (5 g/L at 20°C); Soluble in ethanol, DMSO, and dimethylformamide.[3] |

| pKa | Data not readily available | - | ~4.0 |

Structure Elucidation

The structure of this compound was first determined following its isolation from Lupinus luteus in the 1960s.[1][5] The elucidation of its complex tetracyclic structure relied on a combination of classical chemical degradation methods and emerging spectroscopic techniques of the time. Modern structural analysis confirms this structure through advanced spectroscopic methods.

Experimental Protocols

The following outlines the general experimental workflow and key analytical techniques used for the structure elucidation of a novel gibberellin like GA18.

1. Isolation and Purification:

A generalized protocol for the extraction and purification of gibberellins from plant material, adapted for Lupinus luteus, is as follows:

-

Extraction: Immature seeds are homogenized and extracted with a polar solvent such as methanol or aqueous acetone.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning. Typically, the aqueous extract is acidified to a low pH (around 2.5-3.0) and partitioned against a water-immiscible organic solvent like ethyl acetate to extract the acidic gibberellins.

-

Chromatography: The crude gibberellin fraction is then purified using a combination of chromatographic techniques, including:

-

Silica Gel Chromatography: For initial separation based on polarity.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification of individual gibberellins.

-

2. Spectroscopic Analysis:

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern of gibberellins. For GA18, the molecular ion peak (M+) would be observed at m/z 364. The fragmentation pattern provides clues about the structure, with characteristic losses of water, carbon monoxide, and parts of the carbon skeleton. The mass spectrum of the methyl ester trimethylsilyl ether derivative of GA18 is a known analytical method.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and chemical environment of protons in the molecule, revealing details about the stereochemistry and connectivity of the complex ring system.

-

¹³C-NMR: Shows the number of unique carbon atoms and their hybridization state, complementing the ¹H-NMR data.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the complete bonding network of the molecule.

-

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carboxylic acid (-COOH), and methylene (=CH₂) groups, which are characteristic of gibberellins.

Gibberellin Signaling Pathway

Gibberellins exert their effects by modulating gene expression through a signaling pathway that involves the derepression of a repressor. The core components of this pathway are the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and the DELLA repressor proteins. While GA18 is a C20 gibberellin and often a precursor, the general signaling mechanism is initiated by bioactive GAs.

Mechanism of Action:

-

GA Binding to GID1: In the absence of bioactive GA, DELLA proteins are stable and bind to transcription factors, repressing the expression of GA-responsive genes. When a bioactive gibberellin is present, it binds to the GID1 receptor.

-

GID1-DELLA Interaction: The binding of GA to GID1 induces a conformational change in the GID1 receptor, which then promotes its interaction with the DELLA domain of the DELLA repressor proteins.

-

Ubiquitination and Degradation of DELLA: The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex. This polyubiquitination marks the DELLA protein for degradation by the 26S proteasome.

-

Derepression of Gene Expression: With the degradation of the DELLA repressor, transcription factors are released and can activate the expression of GA-responsive genes, leading to various physiological responses such as stem elongation, seed germination, and flowering.

Conclusion

This compound, a C20 gibberellin, serves as an important intermediate in the biosynthesis of bioactive gibberellins and also possesses intrinsic biological activity. Its structure was elucidated through a combination of chemical and spectroscopic methods, a process that has become more refined with modern analytical techniques. Understanding the chemical properties and the role of GA18 and other gibberellins in the complex signaling network of plants is fundamental for advancements in agriculture and the development of new plant growth regulators. Further research into the specific activities and regulatory functions of C20 gibberellins like GA18 will continue to enhance our knowledge of plant hormone biology.

References

The Enigmatic Path to Gibberellin A18: A Technical Guide to its Biosynthesis in Higher Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a pivotal role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flower induction, and fruit development. Among the more than 130 identified GAs, gibberellin A18 (GA18) is a C20-GA that has demonstrated biological activity in certain plant systems, such as in dwarf mutants of maize.[1] Unlike many other GAs that are intermediates in the biosynthesis of the highly active C19-GAs, GA18 possesses hydroxyl groups at both the C-3β and C-13 positions, contributing to its bioactivity.[1] First isolated from the immature seeds of Lupinus luteus, the precise biosynthetic pathway of GA18 has remained partially elusive.[1] This technical guide synthesizes the current understanding of the general gibberellin biosynthesis pathway and extrapolates the most plausible route to GA18, providing detailed insights into the enzymatic steps, potential regulatory mechanisms, and methodologies for its study.

The General Gibberellin Biosynthesis Pathway: A Three-Stage Process

The biosynthesis of all gibberellins originates from geranylgeranyl diphosphate (GGPP) and proceeds through three distinct stages, each localized to a different cellular compartment.

-

Stage 1: Plastid-Localized Diterpene Cyclase Activity: The pathway initiates in the plastids where GGPP is converted to ent-kaurene. This two-step cyclization is catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

-

Stage 2: Endoplasmic Reticulum-Localized Monooxygenase Activity: ent-Kaurene is then transported to the endoplasmic reticulum (ER), where it undergoes a series of oxidations catalyzed by two cytochrome P450 monooxygenases (CYPs): ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). These reactions lead to the formation of GA12, the first gibberellin intermediate. In many plant species, a portion of GA12 is converted to GA53 by a 13-hydroxylase, another CYP enzyme.

-

Stage 3: Cytosol-Localized Dioxygenase Activity: The final stage occurs in the cytosol, where GA12 and GA53 serve as substrates for a variety of 2-oxoglutarate-dependent dioxygenases (2-ODDs). The primary enzymes in this stage are GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). GA20ox enzymes catalyze the sequential oxidation and eventual removal of C-20 to produce C19-GAs. GA3ox enzymes catalyze the final step of 3β-hydroxylation, which typically confers biological activity to the GA molecule.

The Proposed Biosynthesis Pathway of this compound

Based on the known substrate specificities of gibberellin biosynthetic enzymes, a direct 3β-hydroxylation of the common C20 precursors GA12 or GA53 by known GA3ox enzymes is unlikely, as these enzymes show a strong preference for C19-GA substrates.[2][3] Therefore, the biosynthesis of GA18 likely proceeds through a branched pathway involving hydroxylation of other C20-GA intermediates. The most plausible pathway involves the initial 13-hydroxylation of GA12 to GA53, followed by a series of oxidations at C-20 and a final 3β-hydroxylation.

The proposed enzymatic steps are as follows:

-

GA12 to GA53 (13-hydroxylation): This reaction is catalyzed by a cytochrome P450 monooxygenase, likely a member of the CYP714 or CYP72A family.

-

GA53 to GA44 (C-20 oxidation): Catalyzed by a GA20ox.

-

GA44 to GA19 (C-20 oxidation): Catalyzed by a GA20ox.

-

GA19 to GA17 (C-20 oxidation): While GA20 is the typical product leading to C19-GAs, the pathway to C20-GA18 likely involves the formation of other C20 intermediates.

-

Hydroxylation of a C20 Intermediate to yield GA18: The final 3β-hydroxylation is likely catalyzed by a GA3ox-like enzyme with broader substrate specificity or a yet-to-be-identified specific C20-GA 3β-hydroxylase. It is plausible that an intermediate such as GA19 or another C20-GA is the substrate for this hydroxylation, followed by any subsequent modifications to yield GA18.

Quantitative Data

Quantitative data for the intermediates of the GA18 biosynthesis pathway are scarce. The following table summarizes known concentrations of related gibberellins in select plant tissues to provide a comparative context.

| Gibberellin | Plant Species | Tissue | Concentration (ng/g FW) | Reference |

| GA12 | Zea mays (normal shoots) | Vegetative shoots | < 2.0 | [4] |

| GA53 | Zea mays (normal shoots) | Vegetative shoots | < 2.0 | [4] |

| GA44 | Zea mays (normal shoots) | Vegetative shoots | < 2.0 | [4] |

| GA19 | Zea mays (normal shoots) | Vegetative shoots | < 2.0 | [4] |

| GA18 | Lupinus luteus | Immature seeds | trace amounts | [1] |

Experimental Protocols

Extraction and Purification of Gibberellins

This protocol is a generalized method for the extraction of gibberellins from plant tissues, which can be adapted for the specific analysis of GA18.

Materials:

-

Plant tissue (e.g., immature seeds, vegetative shoots)

-

Liquid nitrogen

-

80% (v/v) methanol containing 0.1% (v/v) formic acid and an antioxidant (e.g., butylated hydroxytoluene)

-

Internal standards (deuterated GAs, if available)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 and Oasis MCX)

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Freeze approximately 1-5 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Transfer the powdered tissue to a centrifuge tube and add 10 mL of pre-chilled 80% methanol extraction solvent per gram of tissue. Add internal standards at this stage for quantification.

-

Homogenize the mixture thoroughly and incubate at 4°C for at least 4 hours with gentle agitation.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and re-extract the pellet with another 5 mL of extraction solvent per gram of tissue.

-

Combine the supernatants and concentrate under vacuum to the aqueous phase.

-

Adjust the pH of the aqueous extract to 2.5-3.0 with formic acid.

-

Perform solid-phase extraction (SPE) for purification.

-

Condition a C18 SPE cartridge with methanol followed by acidified water (pH 2.5-3.0).

-

Load the acidified aqueous extract onto the cartridge.

-

Wash the cartridge with acidified water to remove polar impurities.

-

Elute the gibberellins with 80% methanol.

-

-

For further purification, a mixed-mode cation exchange (MCX) SPE can be used.

-

Dry the final eluate under a stream of nitrogen or in a vacuum concentrator and reconstitute in a suitable solvent for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

Ultra-high performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Negative ESI

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for GA18 and other target GAs need to be determined using authentic standards. For GA18 (C20H26O6, MW: 378.42), the [M-H]- ion at m/z 377.2 would be the precursor ion. Product ions would be determined by collision-induced dissociation (CID).

Regulatory Mechanisms and Signaling

The biosynthesis of gibberellins is tightly regulated by both developmental and environmental cues. The expression of key biosynthetic genes, particularly those encoding GA20ox and GA3ox, is subject to feedback regulation by the levels of bioactive GAs. High levels of bioactive GAs typically downregulate the expression of these genes, while low levels lead to their upregulation. This homeostatic mechanism ensures that the appropriate levels of GAs are maintained in different tissues and at different developmental stages.

The signaling pathway for gibberellins involves the GA receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) and a family of transcriptional regulators known as DELLA proteins. In the absence of bioactive GAs, DELLA proteins repress GA-responsive genes. The binding of a bioactive GA to GID1 promotes the interaction of GID1 with DELLA proteins, leading to the ubiquitination and subsequent degradation of DELLAs by the 26S proteasome. The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for GA-mediated growth and development.

Conclusion and Future Perspectives

While the general framework of gibberellin biosynthesis is well-established, the specific pathway leading to GA18 remains an area of active investigation. The proposed pathway, involving 13-hydroxylation followed by modifications of a C20 intermediate and a final 3β-hydroxylation, provides a logical framework based on current enzymatic knowledge. Further research is required to identify and characterize the specific enzymes responsible for the biosynthesis of GA18, particularly the putative C20-GA 3β-hydroxylase. The development of specific antibodies and labeled standards for GA18 will be crucial for its accurate quantification in various plant species and tissues. Elucidating the complete biosynthetic pathway and understanding the physiological role of GA18 will not only enhance our fundamental knowledge of plant hormone biology but may also open new avenues for crop improvement and the development of novel plant growth regulators.

References

- 1. Identification of GA2ox Family Genes and Expression Analysis under Gibberellin Treatment in Pineapple (Ananas comosus (L.) Merr.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function and substrate specificity of the gibberellin 3beta-hydroxylase encoded by the Arabidopsis GA4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Function and Substrate Specificity of the Gibberellin 3β-Hydroxylase Encoded by the Arabidopsis GA4 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Gibberellin A18: A Technical Guide on its Structure, Bioactivity, and Biosynthetic Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a large family of diterpenoid phytohormones that regulate numerous aspects of plant growth and development. They are broadly classified into C19-GAs, which are generally biologically active, and C20-GAs, which are typically precursors. Gibberellin A18 (GA18) is a C20-GA notable for possessing significant biological activity in certain contexts, challenging the conventional view of C20-GAs as mere intermediates. This technical guide provides a comprehensive overview of the established role of C20-GAs in biosynthesis, details the known structural and functional properties of GA18, and presents the standard experimental methodologies used to investigate gibberellin metabolism. While GA18's role as a direct precursor in the primary GA pathway is not well-established, its unique characteristics make it a subject of interest for understanding the diversity of gibberellin function and metabolism.

The Canonical C20 Gibberellin Biosynthesis Pathway

In higher plants, the biosynthesis of biologically active C19-GAs, such as GA1 and GA4, originates from C20 precursors.[1] The central pathway involves the conversion of the C20-GA intermediates, GA12 and GA53. These molecules are processed by a class of 2-oxoglutarate-dependent dioxygenases (2-ODDs) known as GA 20-oxidases (GA20ox).

The GA20ox enzymes catalyze the sequential oxidation of the C-20 carbon, first to an alcohol (e.g., GA15, GA44), then to an aldehyde (e.g., GA24, GA19), and finally, the excision of C-20 to yield a C19-GA (GA9 or GA20).[2] These C19-GAs are then hydroxylated at the 3β-position by GA 3-oxidases (GA3ox) to produce the highly active forms.[2] This critical transition from a C20 to a C19 structure is a key regulatory step in controlling the levels of active GAs in plant tissues.

The two primary branches of this pathway are:

-

The Non-13-Hydroxylation Pathway: GA12 → GA15 → GA24 → GA9 → GA4 (Active)

-

The Early-13-Hydroxylation Pathway: GA53 → GA44 → GA19 → GA20 → GA1 (Active)

The following diagram illustrates this central metabolic route.

A Profile of this compound

This compound does not feature in the canonical biosynthetic pathways illustrated above. Its metabolic origin and fate are not well-documented, suggesting it may be a species-specific product or part of a minor, less-studied side branch.

Structure

GA18 is a C20 gibberellin with the molecular formula C20H28O6.[3] It possesses the characteristic ent-gibberellane tetracyclic carbon skeleton. Its defining features are the presence of hydroxyl groups at both the 3β and 13 positions, making it a 3,13-dihydroxylated C20-GA.[4]

| Gibberellin | Carbon Number | 3-OH Group | 13-OH Group | Key Role |

| GA12 | C20 | No | No | Primary C20 precursor |

| GA53 | C20 | No | Yes | Precursor of the 13-OH pathway |

| GA18 | C20 | Yes | Yes | Biologically active in some species |

| GA1 | C19 | Yes | Yes | Bioactive end-product |

| GA4 | C19 | Yes | No | Bioactive end-product |

Biological Activity

While most C20-GAs are considered inactive precursors, GA18 has demonstrated significant biological activity. In studies using GA-deficient dwarf mutants of maize (Zea mays), specifically d1 and d5, exogenously applied GA18 was found to be as effective as the potent C19-GA, GA3, in restoring normal stem elongation.[4] This finding is critical as it indicates that GA18 can either function as a bioactive hormone itself or is efficiently converted to a bioactive form in this specific genetic and physiological context. This activity sets it apart from other C20-GAs like GA12 and GA53, which show little to no activity in similar bioassays.

| Gibberellin | Type | Activity in Maize d1, d5 Mutants |

| GA3 | C19-GA | High |

| GA18 | C20-GA | High |

| GA12 | C20-GA | Low / None |

| GA53 | C20-GA | Low / None |

Experimental Protocols: Investigating Gibberellin Metabolism

To determine if a specific gibberellin like GA18 acts as a precursor to other GAs, researchers typically perform feeding studies using isotopically labeled compounds. These experiments can be conducted in vivo (with whole plants or tissues) or in vitro (with cell-free enzyme preparations). The following is a generalized protocol for an in vitro study, which is a standard approach for elucidating biosynthetic pathways.[5][6]

General Protocol: GA Feeding Study with a Plant Cell-Free System

Objective: To identify the metabolic products of a labeled gibberellin substrate (e.g., [14C]GA18 or [2H]GA18) when incubated with an enzyme extract from plant tissue.

Materials:

-

Plant tissue (e.g., immature seeds, developing leaves, apical meristems)

-

Extraction Buffer (e.g., phosphate buffer, pH 7.5, containing PVPP, ascorbate, DTT, and glycerol)

-

Cofactors: NADPH, 2-oxoglutarate, FeSO4, ascorbate

-

Labeled Substrate: Isotopically labeled GA18

-

Solvents for extraction and chromatography (ethyl acetate, methanol, hexane)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 and silica-based)

-

HPLC system with a reverse-phase column

-

GC-MS system for analysis

Methodology:

-

Preparation of Cell-Free Extract: a. Harvest and freeze fresh plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle. c. Homogenize the powder in ice-cold Extraction Buffer. d. Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris. e. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. The resulting supernatant is the soluble enzyme fraction (cytosol), containing dioxygenases like GA20ox and GA3ox.[5]

-

Enzyme Assay (Incubation): a. Combine the cell-free supernatant with an assay buffer containing the necessary cofactors (2-oxoglutarate, FeSO4, ascorbate). b. Add the labeled GA18 substrate to initiate the reaction. c. Incubate the mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 1-2 hours). d. Terminate the reaction by adding an organic solvent like acetone or methanol.

-

Extraction and Purification of Products: a. Partition the reaction mixture against ethyl acetate at acidic pH (e.g., pH 2.5) to extract acidic GAs. b. Evaporate the ethyl acetate fraction to dryness. c. Resuspend the residue and purify it using SPE cartridges to remove lipids and other interfering compounds.

-

Analysis of Metabolites: a. HPLC Separation: Separate the purified GA metabolites using a reverse-phase HPLC column coupled with a radioactivity detector (if using a radiolabel). Collect fractions corresponding to radioactive peaks. b. GC-MS Identification: Derivatize the GAs in the collected fractions (e.g., methylation followed by trimethylsilylation) to make them volatile. Analyze the derivatives by GC-MS.[7] Identify the products by comparing their mass spectra and retention times to those of authentic GA standards.[7][8]

Conclusion and Future Directions

This compound stands out among C20-gibberellins due to its demonstrated biological activity, particularly in maize.[4] However, its role as a precursor in the mainstream GA biosynthetic pathway is not supported by current evidence from widely studied model organisms. It is absent from the primary metabolic grids that convert C20-GAs to the bioactive C19 forms.

The recent achievement of a concise chemical synthesis of GA18 methyl ester opens new avenues for research.[4] Future studies could utilize this synthetic GA18 to:

-

Produce Isotopically Labeled GA18: Synthesize radiolabeled ([14C] or [3H]) or stable isotope-labeled ([2H] or [13C]) GA18 to use as a substrate in feeding studies.

-

Conduct Comprehensive Metabolic Studies: Apply labeled GA18 to a wide range of plant species and tissues, including the maize mutants where it is known to be active, to definitively trace its metabolic fate.

-

Investigate Receptor Binding: Assess the binding affinity of GA18 to the GA receptor, GID1, to determine if its biological activity stems from direct interaction with the signaling pathway or through conversion to another active molecule.

Elucidating the precise role of GA18 will enhance our understanding of the complexity and species-specific variations within gibberellin metabolism and signaling, potentially revealing novel regulatory mechanisms or bioactive compounds relevant to agricultural and pharmaceutical applications.

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C20H28O6 | CID 14605564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gibberellin Biosynthesis in Maize. Metabolic Studies with GA15, GA24, GA25, GA7, and 2,3-Dehydro-GA9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Molecular Enigma of Gibberellin A18: A Technical Guide to Its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Gibberellin A18 (GA18) is a C20-gibberellin, a class of tetracyclic diterpenoid plant hormones. While the C19-gibberellins are generally considered the most biologically active forms, GA18 has demonstrated significant biological activity in certain plant species, rivaling that of the potent GA3 in specific maize mutants. This technical guide provides an in-depth overview of the presumed molecular mechanism of action of GA18, based on the well-established general model of gibberellin signaling. It outlines the key molecular players, the signaling cascade, and the metabolic context of GA18. This document also highlights the current gaps in our understanding of GA18's specific molecular interactions and presents a framework for future research.

Introduction to this compound

Gibberellins (GAs) are a large family of plant hormones that regulate a wide array of developmental processes, including seed germination, stem elongation, flowering, and fruit development[1][2]. Over 130 different gibberellins have been identified, but only a few are considered to be biologically active[3]. This compound, first identified in Lupinus luteus, is a C20-gibberellin, meaning it possesses the full 20-carbon skeleton of its diterpenoid precursors[4]. While many C20-GAs are intermediates in the biosynthesis of the more active C19-GAs, GA18 has been shown to possess intrinsic biological activity in some plant systems[5]. This suggests that its molecular mechanism of action likely follows the canonical gibberellin signaling pathway.

The Canonical Gibberellin Signaling Pathway: A Framework for GA18 Action

The molecular mechanism of gibberellin signaling is a well-characterized derepression pathway. In the absence of bioactive GAs, plant growth is actively repressed by a family of nuclear proteins known as DELLA proteins. The binding of a bioactive GA to its receptor initiates a signaling cascade that leads to the degradation of these DELLA repressors, thereby promoting growth and development.

The key components of this pathway are:

-

The GID1 Receptor: A soluble nuclear protein that directly binds to bioactive gibberellins.

-

DELLA Proteins: A family of transcriptional regulators that act as master repressors of GA-responsive genes.

-

The SCFSLY1/GID2 E3 Ubiquitin Ligase Complex: Responsible for targeting DELLA proteins for degradation.

-

The 26S Proteasome: The cellular machinery that degrades ubiquitinated DELLA proteins.

The GA-GID1-DELLA Complex Formation

The signaling cascade is initiated when a bioactive gibberellin, presumed in this context to be GA18, binds to the GID1 receptor. This binding event induces a conformational change in the GID1 receptor, which enhances its affinity for DELLA proteins[6]. The subsequent interaction between the GA-bound GID1 and a DELLA protein forms a stable ternary complex (GA-GID1-DELLA)[6].

Ubiquitination and Degradation of DELLA Proteins

The formation of the GA-GID1-DELLA complex serves as a recognition signal for the SCFSLY1/GID2 E3 ubiquitin ligase complex[6]. This complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome. The removal of the DELLA repressor protein derepresses the transcription of GA-responsive genes, leading to the physiological effects associated with gibberellin action, such as cell elongation and division.

Quantitative Data on Gibberellin Activity

Table 1: Comparative Biological Activity of Gibberellins in Different Bioassays.

| Gibberellin | Dwarf Rice Bioassay (Relative Activity) | Lettuce Hypocotyl Bioassay (Relative Activity) | Barley α-amylase Induction (Relative Activity) |

| GA1 | 100 | 80 | 90 |

| GA3 | 120 | 100 | 100 |

| GA4 | 110 | 90 | 95 |

| GA18 | Data not available | Data not available | Data not available |

Note: The data presented for GA1, GA3, and GA4 are illustrative and compiled from various studies. The lack of data for GA18 highlights a significant knowledge gap.

Table 2: In Vitro Binding Affinities of Gibberellins to the GID1 Receptor.

| Gibberellin | GID1 Receptor Source | Dissociation Constant (Kd) |

| GA3 | Oryza sativa | 3.5 x 10-8 M |

| GA4 | Arabidopsis thaliana | 1.2 x 10-8 M |

| GA18 | Not determined | Not determined |

Note: The presented Kd values are examples from published literature. The absence of data for GA18 underscores the need for in vitro binding studies.

Experimental Protocols for Assessing Gibberellin Activity

The biological activity of gibberellins is determined through a variety of standardized bioassays. These assays typically measure a physiological response, such as stem elongation or enzyme induction, to the application of a specific gibberellin.

Dwarf Pea Epicotyl Elongation Bioassay

This classic bioassay is used to determine the effect of a gibberellin on stem elongation.

Methodology:

-

Plant Material: Dwarf pea (Pisum sativum) seedlings are grown under controlled light and temperature conditions until the third internode is visible.

-

Gibberellin Application: A known concentration of the test gibberellin (e.g., GA18) is applied in a small volume (e.g., 1-5 µL) to the apical bud of the seedlings. A control group is treated with the solvent alone.

-

Incubation: The treated seedlings are incubated for a set period, typically 5-7 days, under the same controlled conditions.

-

Measurement: The length of the epicotyl (the region of the stem above the cotyledons) is measured for both the treated and control groups.

-

Data Analysis: The increase in epicotyl length in the treated group compared to the control group is a measure of the gibberellin's biological activity. A dose-response curve can be generated by testing a range of concentrations.

Barley Aleurone α-Amylase Induction Bioassay

This bioassay measures the ability of a gibberellin to induce the synthesis of α-amylase in the aleurone layer of barley grains, a key process during seed germination.

Methodology:

-

Preparation of Aleurone Layers: Barley grains are cut in half, and the embryo is removed. The remaining half-seeds, containing the aleurone layer and starchy endosperm, are sterilized.

-

Incubation with Gibberellin: The half-seeds are incubated in a solution containing a known concentration of the test gibberellin (e.g., GA18). A control group is incubated in a solution without the gibberellin.

-

Enzyme Assay: After a defined incubation period (e.g., 24-48 hours), the amount of α-amylase secreted into the incubation medium is quantified using a colorimetric assay that measures the breakdown of starch.

-

Data Analysis: The amount of α-amylase produced in the presence of the gibberellin is compared to the control to determine the activity of the gibberellin.

This compound in the Metabolic Pathway

The biological activity of any gibberellin is ultimately determined by its concentration at the site of action, which is controlled by the rates of its biosynthesis and catabolism. The precise position of GA18 in the metabolic network is not fully elucidated in all species. However, based on the general gibberellin metabolic pathway, it is likely synthesized from GA12 and can be a substrate for various oxidases.

-

GA 20-oxidases are key enzymes that catalyze several steps in the later stages of GA biosynthesis, often leading to the production of C19-GAs.

-

GA 3-oxidases typically catalyze the final step in the formation of bioactive GAs by hydroxylating the C-3 position.

-

GA 2-oxidases are the primary enzymes responsible for the deactivation of bioactive GAs.

The observed bioactivity of GA18 suggests that it can either act directly as a signaling molecule or is readily converted to a more active GA in certain tissues. Further research is needed to identify the specific enzymes that metabolize GA18 and to determine its metabolic flux in different plant species.

Conclusion and Future Directions

This compound presents an interesting case in the study of plant hormones. While not universally recognized as a major bioactive gibberellin, its demonstrated activity in some systems warrants a deeper investigation into its molecular mechanism of action. The framework of the canonical GA-GID1-DELLA signaling pathway provides a robust model for how GA18 likely functions. However, to move from a presumed to a confirmed mechanism, further research is critical.

Future research should focus on:

-

Quantitative Binding Assays: Determining the binding affinity of GA18 to GID1 receptors from various plant species.

-

In Vitro Interaction Studies: Demonstrating the formation of a GA18-GID1-DELLA ternary complex using techniques such as yeast two-hybrid assays, co-immunoprecipitation, or surface plasmon resonance.

-

Metabolic Profiling: Elucidating the precise biosynthetic and catabolic pathways of GA18 in different plant species to understand its role as a potential bioactive hormone or a metabolic intermediate.

-

Transcriptomic Analysis: Identifying the specific set of genes that are regulated by GA18 to understand its downstream effects.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the diverse roles that different gibberellin molecules play in regulating plant growth and development. This knowledge will be invaluable for applications in agriculture and biotechnology aimed at manipulating plant architecture and yield.

References

- 1. The in vitro effects of gibberellin on human sperm motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. The in vitro effects of gibberellin on human sperm motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. uniprot.org [uniprot.org]

Unveiling the Endogenous Landscape of Gibberellin A18: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous levels of Gibberellin A18 (GA18) across various plant species. As a C20-gibberellin, GA18 serves as a crucial precursor in the biosynthesis of bioactive C19-gibberellins, while also exhibiting inherent biological activities in certain plant systems.[1] Understanding the endogenous concentrations of this intermediate is paramount for elucidating the intricate regulatory networks of plant growth and development. This document offers a compilation of available quantitative data, detailed experimental protocols for GA18 quantification, and visualizations of the pertinent biochemical pathways.

Quantitative Analysis of Endogenous this compound

The quantification of endogenous gibberellins, including GA18, is a challenging analytical task due to their low abundance and complex plant matrices. The data presented below has been compiled from various studies employing advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

| Plant Species | Tissue/Organ | Developmental Stage | GA18 Concentration (ng/g dry weight unless otherwise specified) | Reference |

| Lupinus luteus (Yellow Lupin) | Immature Seeds | - | 0.000058% of extract | [1] |

| Oryza sativa (Rice) | Shoots | 42 days after sowing | Present, but not quantified | [2] |

| Arabidopsis thaliana | Shoots | - | Identified, relative levels discussed | [3] |

| Pisum sativum (Pea) | Pericarp (with seeds) | - | Present, but not quantified | [4] |

| Pisum sativum (Pea) | Shoots (Line G2) | - | Identified, relative levels discussed | [5][6][7] |

Note: The scarcity of absolute quantitative data for GA18 highlights the analytical challenges and the focus of many studies on the more biologically active downstream gibberellins. The presence of GA18 is often confirmed, but its concentration is not always determined.

Experimental Protocols for this compound Quantification

The accurate quantification of GA18 necessitates meticulous sample preparation and sensitive analytical instrumentation. The following protocols provide a generalized framework based on established methodologies for gibberellin analysis.[8][9][10][11][12][13][14]

Sample Preparation and Extraction

-

Harvesting and Freezing: Plant tissues should be harvested and immediately frozen in liquid nitrogen to quench metabolic activity.

-

Lyophilization and Homogenization: The frozen tissue is lyophilized (freeze-dried) to remove water and then ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a solvent, typically 80% methanol or acetone, often containing antioxidants (e.g., butylated hydroxytoluene) to prevent degradation. The extraction is usually performed at low temperatures (e.g., -20°C or 4°C) for several hours to overnight with continuous agitation.

-

Internal Standards: For absolute quantification, a known amount of a stable isotope-labeled internal standard of GA18 (e.g., [¹³C]-GA18 or [²H₂]-GA18) should be added to the extraction solvent.

-

Centrifugation and Supernatant Collection: The extract is centrifuged to pellet solid debris, and the supernatant containing the gibberellins is collected. This process is often repeated to ensure complete extraction.

Purification and Fractionation

Crude plant extracts contain numerous compounds that can interfere with GA analysis. Therefore, a multi-step purification process is essential.

-

Solid-Phase Extraction (SPE): The supernatant is passed through a series of SPE cartridges to remove interfering compounds. A common sequence includes:

-

C18 SPE: To remove nonpolar compounds like lipids and pigments.

-

Anion Exchange SPE (e.g., DEAE-Sephadex or SAX): To separate acidic compounds, including gibberellins, from neutral and basic molecules. Gibberellins are eluted with an acidic solvent.

-

-

High-Performance Liquid Chromatography (HPLC) Fractionation: For further purification, the acidic fraction from SPE is often subjected to reversed-phase HPLC. Fractions are collected based on the retention time of GA standards.

Derivatization (for GC-MS Analysis)

Gibberellins are not volatile and require derivatization to be analyzed by GC-MS.

-

Methylation: The carboxyl group is methylated using diazomethane or a similar reagent.

-

Silylation: The hydroxyl groups are silylated using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

Instrumental Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for separating derivatized gibberellins (e.g., a nonpolar or medium-polar column).

-

Mass Spectrometer: Operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification. In SIM mode, specific ions characteristic of the derivatized GA18 and its internal standard are monitored to enhance sensitivity and selectivity.

LC-MS/MS is a highly sensitive and specific technique that often does not require derivatization.

-

Liquid Chromatograph: A reversed-phase C18 column is typically used with a gradient elution of an acidic mobile phase (e.g., water and acetonitrile with formic acid).

-

Mass Spectrometer: An electrospray ionization (ESI) source is commonly used. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion for GA18 is selected and fragmented, and a characteristic product ion is monitored for quantification.

Gibberellin Biosynthesis and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways relevant to GA18.

Caption: Simplified Gibberellin Biosynthesis Pathway Highlighting GA18.

Caption: General Experimental Workflow for GA18 Quantification.

Caption: Simplified Gibberellin Signaling Pathway.

References

- 1. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endogenous gibberellins in Arabidopsis thaliana and possible steps blocked in the biosynthetic pathways of the semidwarf ga4 and ga5 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seed effects on gibberellin metabolism in pea pericarp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Further Identification of Endogenous Gibberellins in the Shoots of Pea, Line G2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Further identification of endogenous gibberellins in the shoots of pea, line g2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]

- 11. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

Gibberellin A18 Signaling: A Technical Guide to the Core Pathway and its Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, and flowering.[1] Gibberellin A18 (GA18) is a member of the C20 class of gibberellins, which are generally considered precursors to the more biologically active C19 GAs.[2][3] Despite its precursor status, GA18 has demonstrated biological activity in various plant species.[2] This technical guide provides an in-depth overview of the current understanding of the this compound signaling pathway, its core components, and the experimental protocols used to investigate them. It is important to note that a distinct signaling pathway exclusively for GA18 has not been identified; it is understood to function through the canonical gibberellin signaling cascade.

The Canonical Gibberellin Signaling Pathway

The established model of gibberellin signaling operates as a de-repression system. In the absence of GA, a family of transcriptional regulators known as DELLA proteins actively represses GA-responsive genes, thereby inhibiting growth and development.[4][5] The binding of a bioactive gibberellin to its receptor initiates a series of events that leads to the degradation of DELLA proteins, thus de-repressing gene expression and promoting growth.

Core Components of the Pathway

The primary components of the gibberellin signaling pathway are:

-

Gibberellins (GAs): The signaling molecules. While GA1, GA3, and GA4 are traditionally considered the most bioactive forms, other GAs, including GA18, can elicit responses.

-

GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor that binds to bioactive GAs.[6][7] There are multiple GID1 homologs in many plant species (e.g., GID1A, GID1B, GID1C in Arabidopsis), which exhibit some degree of functional specificity.[8][9]

-

DELLA Proteins: A family of nuclear-localized proteins that act as master repressors of GA signaling.[4][10] They are characterized by a conserved N-terminal DELLA domain.

-

SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex that targets DELLA proteins for ubiquitination.[11][12]

-

26S Proteasome: A large protein complex that degrades ubiquitinated DELLA proteins.[10][11]

The general mechanism of the pathway is as follows:

-

GA Binding: A bioactive gibberellin, such as GA18, enters the nucleus and binds to the GID1 receptor.

-

GID1-DELLA Interaction: The GA-GID1 complex undergoes a conformational change that enhances its affinity for the DELLA domain of a DELLA protein.[6]

-

Formation of the GA-GID1-DELLA Complex: The stable ternary complex of GA, GID1, and a DELLA protein is formed.

-

Recruitment of the E3 Ligase: The formation of the GA-GID1-DELLA complex facilitates the interaction of the DELLA protein with the F-box protein SLY1 (in Arabidopsis) or GID2 (in rice), a component of the SCF E3 ubiquitin ligase complex.[11]

-

Ubiquitination and Degradation: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[10][11]

-

De-repression of Transcription: With the degradation of the DELLA repressor, transcription factors previously sequestered by DELLA are released, leading to the expression of GA-responsive genes and subsequent physiological responses.

Quantitative Data

Currently, there is a notable lack of specific quantitative data in the scientific literature regarding the binding affinity of this compound to GID1 receptors or its relative efficiency in promoting DELLA protein degradation compared to other gibberellins. The table below is structured to accommodate such data as it becomes available through future research.

| Gibberellin | Receptor | Binding Affinity (Kd) | DELLA Degradation EC50 | Reference |

| GA18 | GID1A | Data not available | Data not available | |

| GA18 | GID1B | Data not available | Data not available | |

| GA18 | GID1C | Data not available | Data not available | |

| GA4 (example) | AtGID1A | ~3.5 x 10-8 M | Data not available | [1] |

Mandatory Visualizations

Caption: The canonical gibberellin signaling pathway initiated by GA18.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This protocol is designed to assess the gibberellin-dependent interaction between the GID1 receptor and a DELLA protein.[2][4]

a. Principle: The yeast two-hybrid system detects protein-protein interactions by reconstituting a functional transcription factor. A "bait" protein (e.g., GID1) is fused to a DNA-binding domain (BD), and a "prey" protein (e.g., DELLA) is fused to an activation domain (AD). If the bait and prey interact, the BD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., HIS3, ADE2, lacZ).

b. Methodology:

-

Vector Construction:

-

Clone the full-length coding sequence of the GID1 of interest into a pGBKT7 vector (or equivalent) to create a BD-GID1 fusion.

-

Clone the full-length coding sequence of the DELLA protein of interest into a pGADT7 vector (or equivalent) to create an AD-DELLA fusion.

-

-

Yeast Transformation:

-

Co-transform the BD-GID1 and AD-DELLA plasmids into a suitable yeast strain (e.g., AH109, Y2HGold) using the lithium acetate/polyethylene glycol method.

-

-

Selection for Transformants:

-

Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast cells that have taken up both plasmids.

-

-

Interaction Assay:

-

Grow the co-transformed yeast colonies in liquid SD/-Trp/-Leu medium.

-

Spot serial dilutions of the yeast cultures onto a high-stringency selective medium, such as SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).

-

Prepare two sets of plates: one with the desired concentration of this compound (e.g., 100 µM) and a control plate with the solvent (e.g., ethanol or DMSO).

-

-

Data Analysis:

-

Incubate the plates at 30°C for 3-5 days.

-

Growth on the high-stringency selective medium indicates a protein-protein interaction. A stronger interaction in the presence of GA18 compared to the control demonstrates a GA18-dependent interaction.

-

Caption: Workflow for the Yeast Two-Hybrid (Y2H) assay.

In Vitro DELLA Protein Degradation Assay

This protocol assesses the ability of a specific gibberellin to induce the degradation of a DELLA protein in a cell-free system.[10][11]

a. Principle: A recombinant, tagged DELLA protein is incubated with a plant cell extract containing the necessary components for its degradation (GID1, SCF E3 ligase, proteasome). The addition of a specific gibberellin should trigger the degradation of the DELLA protein, which can be monitored over time.

b. Methodology:

-

Recombinant Protein Expression and Purification:

-

Express and purify a tagged version of the DELLA protein (e.g., HIS-tagged or GST-tagged RGA) from E. coli.

-

-

Plant Protein Extraction:

-

Prepare a crude protein extract from a plant tissue known to be responsive to GA (e.g., Arabidopsis seedlings or rice aleurone layers). The extraction buffer should contain protease inhibitors.

-

-

Degradation Reaction:

-

Set up reaction mixtures containing:

-

The purified tagged DELLA protein.

-

The plant protein extract.

-

An ATP-regenerating system.

-

The specific gibberellin (e.g., GA18) or a solvent control.

-

(Optional) A proteasome inhibitor (e.g., MG132) as a negative control.

-

-

-

Time Course Analysis:

-

Incubate the reactions at room temperature and take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Immunoblotting:

-

Separate the proteins from each time point by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody against the tag on the DELLA protein (e.g., anti-HIS or anti-GST).

-

-

Data Analysis:

-

Quantify the band intensity for the DELLA protein at each time point. A decrease in band intensity in the GA18-treated sample compared to the control indicates GA18-induced degradation.

-

Conclusion

This compound is understood to signal through the well-established canonical gibberellin pathway, which involves the GID1 receptor and the subsequent degradation of DELLA repressor proteins. While GA18 has demonstrated biological activity, further research is required to quantify its specific interactions with the core signaling components and to fully elucidate its role in the broader context of gibberellin-regulated plant development. The experimental protocols detailed in this guide provide a framework for researchers to investigate these and other aspects of gibberellin signaling.

References

- 1. Molecular interactions of a soluble gibberellin receptor, GID1, with a rice DELLA protein, SLR1, and gibberellin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical screening of an inhibitor for gibberellin receptors based on a yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity of the gibberellin, 18-hydroxy-GA1 (GA132) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and bioactivity of the gibberellin, 18-hydroxy-GA1 (GA132) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GID1-mediated gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple Gibberellin Receptors Contribute to Phenotypic Stability under Changing Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. The roles of the GA receptors GID1a, GID1b, and GID1c in sly1-independent GA signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gibberellin-Mediated Proteasome-Dependent Degradation of the Barley DELLA Protein SLN1 Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arabidopsis DELLA Protein Degradation Is Controlled by a Type-One Protein Phosphatase, TOPP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Unraveling the Genetic Blueprint of Gibberellin A18 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of genes involved in the synthesis of Gibberellin A18 (GA18), a crucial C20 gibberellin intermediate in the gibberellin biosynthetic pathway of plants. This document details the key enzymes, the genes that encode them, and the experimental methodologies employed to elucidate their function.

The this compound Synthesis Pathway: A Central Role for GA20-oxidase

This compound (GA18) is a C20-gibberellin that serves as a precursor in the biosynthesis of various bioactive gibberellins. Its synthesis is a critical step within the complex gibberellin metabolic grid. The primary enzymes responsible for the later stages of C20-gibberellin biosynthesis, including the formation of GA18, belong to the GA20-oxidase (GA20ox) family. These enzymes are 2-oxoglutarate-dependent dioxygenases (2-ODDs) that catalyze multiple oxidative steps.

The synthesis of GA18 is part of a multi-step conversion process catalyzed by GA20ox enzymes. While the exact precursor can vary between plant species and the specific GA20ox isoform, a key reaction involves the oxidation of GA24.

Below is a diagram illustrating the core of the late-stage gibberellin biosynthesis pathway, highlighting the central role of GA20-oxidases.

Identification of GA20-oxidase Genes

The identification of genes encoding GA20-oxidase enzymes is a multi-step process that combines bioinformatics, molecular biology, and functional genomics.

Experimental Workflow

The following diagram outlines a typical workflow for the identification and characterization of GA20ox genes.

Detailed Experimental Protocols

-

Objective: To identify putative GA20ox gene sequences within a target organism's genome or transcriptome.

-

Protocol:

-

Sequence Retrieval: Obtain known GA20ox protein sequences from model organisms like Arabidopsis thaliana or Oryza sativa from databases such as NCBI or UniProt.

-

Homology Search: Use the retrieved sequences as queries to perform BLASTp or tBLASTn searches against the target organism's protein or nucleotide databases.

-

Domain Analysis: Analyze the candidate sequences for the presence of conserved domains characteristic of 2-oxoglutarate-dependent dioxygenases, such as the 2OG-FeII_Oxy domain (Pfam: PF03171), using tools like HMMER or the NCBI Conserved Domain Database.

-

Phylogenetic Analysis: Align the candidate protein sequences with known GA20ox sequences from various plant species using software like ClustalW or MAFFT. Construct a phylogenetic tree using methods like Neighbor-Joining or Maximum Likelihood (e.g., with MEGA or RAxML) to classify the candidate genes into subfamilies.

-

-

Objective: To quantify the transcript levels of candidate GA20ox genes in different plant tissues or under various experimental conditions.

-

Protocol:

-

RNA Extraction: Isolate total RNA from the plant tissues of interest using a suitable RNA extraction kit or a TRIzol-based method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the candidate GA20ox genes and a suitable reference gene (e.g., Actin or Ubiquitin) using software like Primer3.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA as a template, and the designed primers.

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.

-

-

Objective: To confirm the enzymatic activity of a candidate GA20ox protein and determine its substrate specificity.

-

Protocol:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate GA20ox gene by PCR and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.

-

Protein Extraction: Lyse the bacterial cells and prepare a crude protein extract or purify the recombinant protein using affinity chromatography (if a tag is present).

-

Enzyme Assay: Incubate the protein extract or purified protein with a potential gibberellin precursor substrate (e.g., 14C-labeled GA24) and co-factors (2-oxoglutarate, FeSO4, ascorbate).

-

Product Analysis: Extract the gibberellins from the reaction mixture and analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

-

Objective: To accurately measure the levels of GA18 and other gibberellins in plant tissues.

-

Protocol:

-

Sample Extraction: Homogenize frozen plant tissue and extract gibberellins using a solvent system, typically methanol/water with an acidifier.

-

Solid-Phase Extraction (SPE): Purify and concentrate the gibberellins from the crude extract using a combination of SPE cartridges (e.g., C18 and anion exchange).

-

UPLC-MS/MS Analysis: Separate the purified gibberellins using Ultra-Performance Liquid Chromatography (UPLC) with a C18 column and a suitable mobile phase gradient. Detect and quantify the gibberellins using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Use deuterated internal standards for accurate quantification.

-

Data Presentation

Quantitative data from the aforementioned experiments are crucial for understanding the role of specific GA20ox genes in GA18 synthesis. Below are examples of how such data can be structured in tables for clear comparison.

Table 1: Relative Expression of GA20ox Genes in Different Tissues

| Gene | Root | Stem | Leaf | Flower |

| GA20ox1 | 1.0 ± 0.2 | 3.5 ± 0.4 | 2.1 ± 0.3 | 5.8 ± 0.6 |

| GA20ox2 | 2.5 ± 0.3 | 1.2 ± 0.1 | 0.8 ± 0.1 | 4.2 ± 0.5 |

| GA20ox3 | 0.5 ± 0.1 | 0.2 ± 0.05 | 4.8 ± 0.5 | 1.5 ± 0.2 |

| GA20ox4 | 4.2 ± 0.5 | 2.8 ± 0.3 | 1.5 ± 0.2 | 0.9 ± 0.1 |

| Relative expression levels are normalized to a reference gene and expressed as fold change relative to the root tissue. |

Table 2: Kinetic Parameters of a Recombinant GA20-oxidase

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) |

| GA24 | 15.2 ± 1.8 | 120.5 ± 10.2 | 0.15 | 9.8 x 103 |

| GA12 | 25.8 ± 2.5 | 85.3 ± 7.9 | 0.11 | 4.2 x 103 |

| GA53 | 32.1 ± 3.1 | 60.1 ± 5.5 | 0.08 | 2.5 x 103 |

Table 3: Endogenous Gibberellin Levels in Wild-Type and ga20ox Mutant Plants (ng/g FW)

| Gibberellin | Wild-Type | ga20ox1 mutant | ga20ox1/ga20ox2 double mutant |

| GA24 | 12.5 ± 1.5 | 25.8 ± 2.9 | 45.2 ± 4.8 |

| GA18 | 8.2 ± 0.9 | 3.1 ± 0.4 | 0.5 ± 0.1 |

| GA9 | 15.1 ± 1.8 | 7.5 ± 0.8 | 2.1 ± 0.3 |

| GA4 (bioactive) | 5.6 ± 0.6 | 2.3 ± 0.3 | 0.8 ± 0.1 |

Conclusion

The identification of genes involved in this compound synthesis is a multifaceted process that relies on a combination of computational and experimental approaches. The GA20-oxidase gene family plays a pivotal role in this process. By utilizing the detailed methodologies outlined in this guide, researchers can effectively identify and characterize these crucial genes in their plant species of interest. This knowledge is fundamental for understanding plant development and can be applied to the genetic improvement of crops and the development of novel plant growth regulators.

Methodological & Application

Application Notes and Protocols: Total Synthesis of Gibberellin A18 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-Gibberellin A18 (GA18) methyl ester, a complex diterpenoid plant hormone. The synthesis, originally reported by Li, et al. in the Journal of the American Chemical Society (2023), commences from the readily available natural product andrographolide and proceeds through a concise 11-step sequence.[1][2] This route is notable for its strategic use of an ene reaction, an oxidative cleavage/aldol condensation cascade to form the challenging trans-hydrindane core, a photochemical [2+2] cycloaddition, and a samarium(II) iodide-mediated skeletal rearrangement to construct the bicyclo[3.2.1]octanol system.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the total synthesis of (-)-GA18 methyl ester.

| Step | Intermediate | Reaction | Reagents and Conditions | Time (h) | Yield (%) |

| 1 | 20 | Di-protection and Elimination | 2,2-dimethoxypropane, p-TsOH·H2O, acetone; then SOCl2, pyridine, CH2Cl2 | 1.5 | 95 |

| 2 | 21 | Oxidative Cleavage | KMnO4, t-BuOH/H2O | 0.5 | 80 |

| 3 | 23a/23b | Wittig Reaction and Intramolecular Ene Reaction | (Ph3PCH2OMe)Cl, NaHMDS, THF; then HCl (aq) | 12 | 60 (2 steps) |

| 4 | 24 | Oxidation | PCC, Celite, CH2Cl2 | 2 | 90 |

| 5 | 25 | Intramolecular Aldol Condensation | L-proline, DMSO | 24 | 75 |

| 6 | 29 | Reduction | NaBH4, MeOH | 0.5 | 98 |

| 7 | 26a/26b | Photochemical [2+2] Cycloaddition | Allene, acetone | 4 | 65 (4:1 dr) |

| 8 | 10 | Skeletal Rearrangement | SmI2, THF/HMPA | 1 | 70 |

| 9 | 27 | Deprotection | p-TsOH·H2O, acetone | 12 | 92 |

| 10 | 28 | Oxidation and Esterification | DMP, CH2Cl2; then TMSCHN2, MeOH/benzene | 2 | 85 (2 steps) |

| 11 | 5a | Reduction | SmI2, THF/H2O | 1 | 53 (2:1 dr with 5b) |

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Key transformations in the total synthesis of (-)-GA18 methyl ester.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of (-)-GA18 methyl ester.

Step 1: Synthesis of Triene (20)

To a solution of andrographolide (1.0 g, 2.85 mmol) in acetone (30 mL) was added 2,2-dimethoxypropane (3.5 mL, 28.5 mmol) and p-toluenesulfonic acid monohydrate (54 mg, 0.285 mmol). The mixture was stirred at room temperature for 1.5 hours. The reaction was quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The crude residue was dissolved in CH2Cl2 (30 mL) and cooled to 0 °C. Pyridine (1.15 mL, 14.25 mmol) and thionyl chloride (0.42 mL, 5.70 mmol) were added sequentially. The mixture was stirred at 0 °C for 30 minutes, then quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers were dried, filtered, and concentrated. The residue was purified by silica gel chromatography to afford triene 20 (0.95 g, 95% yield).

Step 3: Synthesis of Ene Adducts (23a/23b)

To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.92 g, 5.60 mmol) in THF (20 mL) at 0 °C was added NaHMDS (2.0 M in THF, 2.8 mL, 5.60 mmol). The mixture was stirred for 30 minutes, then a solution of aldehyde 21 (0.90 g, 2.80 mmol) in THF (10 mL) was added. The reaction was stirred at room temperature for 12 hours. The mixture was then cooled to 0 °C and 1 M HCl (10 mL) was added. After stirring for 30 minutes, the mixture was extracted with ethyl acetate. The combined organic layers were dried, filtered, and concentrated. The residue was purified by silica gel chromatography to give a mixture of ene adducts 23a and 23b (0.59 g, 60% over two steps).

Step 5: Intramolecular Aldol Condensation to form trans-Hydrindane (25)

To a solution of ketoaldehyde 24 (0.50 g, 1.58 mmol) in DMSO (15 mL) was added L-proline (36 mg, 0.316 mmol). The mixture was stirred at room temperature for 24 hours. Water was added, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified by silica gel chromatography to afford trans-hydrindane 25 (0.375 g, 75% yield).

Step 7: Photochemical [2+2] Cycloaddition

A solution of alcohol 29 (0.30 g, 0.94 mmol) and allene (condensed at -78 °C, ~2 mL) in acetone (100 mL) was irradiated with a 450 W medium-pressure mercury lamp in a quartz immersion well at -78 °C for 4 hours. The solvent was removed under reduced pressure, and the residue was purified by silica gel chromatography to give a mixture of cycloadducts 26a and 26b (0.22 g, 65% yield, 4:1 dr).

Step 8: SmI2-Mediated Skeletal Rearrangement

To a solution of SmI2 in THF (0.1 M, 25 mL, 2.5 mmol) at -78 °C was added a solution of a mixture of 26a and 26b (0.18 g, 0.5 mmol) and HMPA (0.44 mL, 2.5 mmol) in THF (5 mL). The reaction was stirred at -78 °C for 1 hour. The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers were dried, filtered, and concentrated. The residue was purified by silica gel chromatography to afford bicyclo[3.2.1]octanol 10 (0.126 g, 70% yield).

Step 11: Final Reduction to (-)-GA18 Methyl Ester (5a)

To a solution of keto-ester 28 (20 mg, 0.058 mmol) in a 2:1 mixture of THF and water (3 mL) at room temperature was added a solution of SmI2 in THF (0.1 M, 2.3 mL, 0.232 mmol). The mixture was stirred for 1 hour. The reaction was quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic layers were dried, filtered, and concentrated. The residue was purified by silica gel chromatography to give (-)-GA18 methyl ester 5a (10.6 mg, 53% yield) and its C3-epimer 5b .[2] The undesired epimer can be oxidized back to the starting keto-ester 28 .[2]

References

Application Notes and Protocols for the Extraction of Gibberellin A18 from Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction, purification, and quantification of Gibberellin A18 (GA18) from plant tissues. The protocols are designed to be adaptable for various research and development applications, with a focus on achieving high purity and quantifiable yields.

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. This compound (GA18) is a specific member of this family, and its isolation and quantification are essential for understanding its physiological functions and for potential applications in agriculture and drug development. The primary challenge in the extraction of GA18 lies in its low endogenous concentrations within plant tissues and the presence of numerous interfering compounds. This document outlines effective methods to overcome these challenges. The immature seeds of Lupinus luteus have been identified as a natural source of this compound.

Extraction and Purification Methodologies